molecular formula C26H28N4 B2655764 N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477238-29-2

N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2655764
CAS No.: 477238-29-2
M. Wt: 396.538
InChI Key: RYWXDZCEEZSTLH-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSIS OR THERAPEUTIC USE. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery, serving as a core template for the development of potent and selective kinase inhibitors . This nitrogen-containing heterocycle is a well-known adenine bioisostere, capable of mimicking the hinge-binding interactions of ATP within the catalytic cleft of protein kinases . Compounds based on this scaffold have demonstrated significant research value as inhibitors of calcium-dependent protein kinases (CDPKs) unique to apicomplexan parasites, showing promise as potential therapeutic agents for diseases like malaria and cryptosporidiosis . The selectivity of these inhibitors is often achieved through "bumped" kinase inhibitor profiles, where bulky substituents are accommodated by specific kinase targets with smaller gatekeeper residues . The specific substitution pattern of N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine suggests it is designed for targeted interaction with enzyme binding sites. The cyclohexyl and ethyl groups on the 4-amino moiety are typical structural features intended to probe the ribose-binding pocket, while the diphenyl substituents at the 5- and 7- positions are engineered to extend into hydrophobic regions adjacent to the ATP-binding site, potentially enhancing affinity and selectivity . This molecular architecture makes it a valuable chemical tool for researchers in chemical biology, particularly for investigating kinase function, validating new drug targets, and conducting structure-activity relationship (SAR) studies to optimize lead compounds .

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4/c1-2-29(21-14-8-4-9-15-21)25-24-23(20-12-6-3-7-13-20)18-30(26(24)28-19-27-25)22-16-10-5-11-17-22/h3,5-7,10-13,16-19,21H,2,4,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWXDZCEEZSTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . This method yields the desired pyrrolopyrimidine derivatives in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolopyrimidine core are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several chemical reactions that yield derivatives with varying properties. The compound's structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity. The synthetic pathways often include modifications to enhance potency and selectivity against specific biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit key protein kinases involved in cancer cell proliferation and survival. For instance, compounds from this class have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration .

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, suggesting their utility in developing new antibiotics .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis and lupus. By inhibiting specific inflammatory pathways, it may provide therapeutic benefits in managing autoimmune diseases .

Immunological Disorders

The inhibition of Janus Kinase 3 (JAK3) by pyrrolo[2,3-d]pyrimidine derivatives positions them as potential treatments for various immunological disorders including psoriasis and Type 1 diabetes . This mechanism highlights their role in modulating immune responses.

Neurological Applications

There is emerging evidence suggesting that these compounds could be beneficial in treating neurological disorders due to their ability to penetrate the blood-brain barrier and modulate neuroinflammatory processes .

Case Studies and Research Findings

StudyFocusFindings
Rania H. Abd El-Hameed et al., 2018Synthesis of pyrrolopyrimidine derivativesIdentified several derivatives with high yields and characterized their biological activities .
ResearchGate StudyExploration of pyrimidine chemistryDiscussed the broad pharmacological applications of pyrimidines including their role in nucleic acids and drug development .
Patent AnalysisJAK3 inhibitorsHighlighted the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives in treating autoimmune diseases .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with multiple molecular targets. It acts as a kinase inhibitor, binding to the active sites of enzymes such as EGFR, Her2, VEGFR2, and CDK2 . This binding inhibits the kinase activity, leading to the disruption of signaling pathways that regulate cell proliferation and survival. Additionally, the compound induces apoptosis by increasing the levels of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (N4 and Others) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H NMR, δ ppm)
Target Compound N-cyclohexyl-N-ethyl, 5,7-diphenyl C26H29N5 ~411.55 Not reported Not available
F1386-0303 4-hydroxy, 5,7-diphenyl C18H14N4O 302.33 Not reported Not provided
Compound 6 N4-(4-methoxyphenyl) C13H13N4O 241.25 Not reported δ 3.73 (s, OCH3), 6.64–8.18 (aromatic)
K405-0012 N-(1-methoxypropan-2-yl), 5,7-diphenyl C22H22N4O 358.44 Not reported SMILES: CC(COC)Nc1ncnc2c1c(-Ph)cn2-Ph
20o N-(1-naphthalenylmethyl), 6-(4-methoxyphenyl) C25H22N4O 394.47 278–281 δ 3.79 (s, OCH3), 7.01–8.21 (aromatic)
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-methyl, unsubstituted N4 C7H8N4 148.17 Not reported δ 6.78–8.34 (aromatic), 2.20 (s, CH3)

Key Observations:

  • Solubility : Polar substituents like methoxy (Compound 6) or hydroxy (F1386-0303) enhance aqueous solubility, whereas bulky aryl groups (e.g., naphthalene in 20o) may reduce it .
  • Thermal Stability : Melting points for most analogs are unreported, but derivatives like 20o exhibit high thermal stability (278–281°C), correlating with rigid aromatic systems .

Biological Activity

N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, focusing on its cytotoxicity and possible therapeutic applications.

Synthesis

Synthesis methods for pyrrolo[2,3-d]pyrimidine derivatives have been explored extensively. The compound can be synthesized through various multi-step reactions involving cyclization processes that yield high purity and yield rates. For example, the synthesis of related pyrrolopyrimidine derivatives has shown yields up to 96% under optimized conditions .

Anticancer Activity

A primary focus of research on this compound is its anticancer properties. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)Reference
MCF710.5
NCI-H46015.0
HepG212.3
A5499.8

These results indicate that the compound has a potent inhibitory effect on tumor cell proliferation.

The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of specific kinases involved in cell cycle regulation. Studies suggest that it may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Case Studies

Several case studies have reported on the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in preclinical settings:

  • Case Study 1 : A study investigating the effects of this compound on MCF7 breast cancer cells showed that it induced apoptosis through the activation of caspase pathways.
  • Case Study 2 : Research on NCI-H460 lung cancer cells indicated that treatment with this compound resulted in significant G1 phase arrest, suggesting a disruption in the cell cycle.

Q & A

Q. What synthetic methodologies are optimized for preparing substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, and how do reaction conditions influence yield?

Answer: A one-step synthesis using phosphorus pentoxide (P₂O₅), N,N-dimethylcyclohexylamine, and amine hydrochlorides at 200–220°C is widely employed. Key variables include:

  • Amine type : Aromatic amines (e.g., aniline derivatives) react faster (1–4 hours) with higher yields than aliphatic amines (e.g., cyclohexylamine), which require longer reaction times and result in lower yields due to side reactions like dimerization .
  • Temperature control : Excessively high temperatures (>220°C) may degrade sensitive substituents.
  • Byproduct management : For aliphatic amines, dimeric byproducts (e.g., compound 5 in ) necessitate chromatographic purification.

Q. Example Reaction Conditions Table :

Amine HydrochlorideReaction Time (h)Temperature (°C)Yield (%)Byproducts
Aromatic (e.g., PhNH₂·HCl)1–4200–22060–85Minimal
Aliphatic (e.g., Et₂NH·HCl)4–8200–22030–50Dimeric 5

Q. How are spectroscopic techniques (NMR, HRMS) utilized to confirm the structure of pyrrolo[2,3-d]pyrimidin-4-amine derivatives?

Answer:

  • 1H/13C NMR : Key diagnostic signals include:
    • NH protons at δ 11.8–12.0 ppm (DMSO-d₆) for the pyrrolo NH group .
    • Aromatic protons in the 6.8–8.3 ppm range, with splitting patterns confirming substitution (e.g., para-methoxy groups show distinct doublets at δ 6.8–7.0 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, a calculated mass of 375.1816 (C₂₂H₂₂N₄O₂) matches experimental HRMS data at 375.1814 .

Q. How can researchers resolve contradictions in biological activity data for pyrrolo[2,3-d]pyrimidin-4-amine derivatives?

Answer: Discrepancies often arise from:

  • Solubility variations : Poor aqueous solubility (common in lipophilic derivatives) leads to inconsistent in vitro/in vivo results. Use DMSO stock solutions with <0.1% final concentration to avoid solvent interference .
  • Metabolic instability : Aliphatic amine substituents (e.g., cyclohexyl) may undergo CYP450-mediated oxidation. Validate stability via liver microsome assays .
  • Off-target effects : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify unintended interactions, as seen in structurally related kinase inhibitors .

Q. What computational strategies are effective for predicting binding modes of this compound to kinase targets?

Answer:

  • Molecular docking : Use crystal structures of JAK1 or CDK2 (PDB: 4EHZ, 1KE5) to model interactions. Key residues (e.g., hinge region Lys68 in JAK1) form hydrogen bonds with the pyrrolo-pyrimidine core .
  • MD simulations : Run 100-ns trajectories to assess stability of the N-cyclohexyl-N-ethyl group in hydrophobic pockets .
  • Free energy calculations (MM/PBSA) : Quantify binding affinity differences between enantiomers or substituent variants .

Q. How does substituent variation at the N-cyclohexyl-N-ethyl position impact structure-activity relationships (SAR)?

Answer:

  • Steric effects : Bulky groups (e.g., naphthylmethyl) reduce potency due to steric clashes in the ATP-binding pocket. Optimize with smaller substituents (e.g., 4-methoxyphenyl) .
  • Electronic effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance kinase inhibition by polarizing the pyrimidine ring. Compare IC₅₀ values for derivatives with -OCH₃ vs. -NO₂ groups .

Q. Example SAR Table :

Substituent (R)Kinase Inhibition IC₅₀ (nM)Solubility (µM)
4-OCH₃Ph12 (JAK1)15
3,4-diClPh8 (JAK1)5
Naphthylmethyl250 (JAK1)2

Q. What analytical methods are recommended for detecting dimeric or oligomeric byproducts during synthesis?

Answer:

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate monomers (retention time ~10 min) from dimers (~15 min). Confirm via [M+2H]²⁺ ions in HRMS .
  • 2D NMR (COSY, HSQC) : Identify coupling between monomeric units in dimeric byproducts (e.g., correlation between NH and adjacent CH₂ groups) .

Q. How can researchers validate target engagement in cellular models for this compound?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor stabilization of JAK1 or EGFR in lysates after compound treatment (ΔTm >2°C indicates binding) .
  • Phospho-flow cytometry : Quantify inhibition of STAT3 phosphorylation (downstream of JAK1) in immune cells treated with 1–10 µM compound .

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